4-Tert-butylphenol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la résine de para-tertiobutylphénol-formaldéhyde implique la réaction du para-tertiobutylphénol avec le formaldéhyde. La réaction se produit généralement en milieu acide ou basique, le choix du catalyseur influençant le poids moléculaire et les propriétés de la résine résultante. La réaction peut être représentée comme suit :

C6H5C(CH3)3+CH2O→C6H4C(CH3)3CH2OH

Méthodes de production industrielle

Dans les milieux industriels, la production de la résine de para-tertiobutylphénol-formaldéhyde est réalisée dans de grands réacteurs où le para-tertiobutylphénol et le formaldéhyde sont mélangés en présence d'un catalyseur. Le mélange réactionnel est chauffé à une température spécifique pour assurer une polymérisation complète. La résine résultante est ensuite purifiée et transformée en différentes formes, telles que des poudres ou des solutions, en fonction de l'application prévue {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions

La résine de para-tertiobutylphénol-formaldéhyde subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la résine en composés de poids moléculaire inférieur.

Substitution : Le groupe hydroxyle phénolique peut subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont employés en milieu basique ou acide.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Composés phénoliques de poids moléculaire inférieur.

Substitution : Résines phénoliques alkylées ou acyléées.

Applications De Recherche Scientifique

Uses of 4-tert-Butylphenol

This compound has a variety of applications across different industries:

- Polymer Industry : It is used as a chain-length regulator in the production of polycarbonate resins . Phenolic resin applications account for 60-70% of all this compound used worldwide. These resins are used in rubber-based adhesives, paints, coating resins, and printing inks .

- Chemical Intermediate : It serves as an intermediate in the production of polycarbonate, phenolic, and epoxy resin polymers . It is also used in the manufacture of industrial varnishes .

- Fragrances : Another major use of this compound is in making perfume chemicals and aromatic compounds .

- Other Industrial Uses: this compound is also utilized in the production of leather chemicals and as an additive in the rubber industry. Additionally, it functions as an intermediate in the manufacturing of insecticides, UV stabilizers, and oil additives . It can also be found in household products like auto products, hobby/craft items, home maintenance supplies, and products for inside the home .

Manufacturing

This compound can be produced from an olefin composition containing a major amount of isobutylene and a minor amount of n-butene and isobutylene codimers. The reaction of the olefin composition with phenol occurs in the presence of water and a synthetic-alumina catalyst at a temperature between 140-230 degrees .

Environmental Considerations

This compound can be degraded by certain bacterial strains. S. fuliginis strain TIK-1 can transform this compound to 4-tert-butylcatechol, which is then further metabolized . Studies have also explored the photocatalytic degradation and mineralization of this compound in water using Fe-doped TiO2 nanoparticles under UV light irradiation .

Toxicity

Mécanisme D'action

The mechanism of action of ICX5609070 primarily involves its ability to form strong adhesive bonds with various substrates. The phenolic hydroxyl groups interact with the surface of the substrate, creating a robust adhesive interface. Additionally, the compound’s chemical resistance enhances its durability and performance in harsh environments .

Comparaison Avec Des Composés Similaires

Composés similaires

Résine phénol-formaldéhyde : Structure similaire, mais sans le groupe tertiobutyle, ce qui entraîne des propriétés adhésives différentes.

Résine résorcinol-formaldéhyde : Contient du résorcinol au lieu du para-tertiobutylphénol, ce qui entraîne des variations de résistance chimique et de résistance adhésive.

Résine urée-formaldéhyde : Utilise de l'urée au lieu de composés phénoliques, ce qui entraîne des propriétés mécaniques et des applications différentes.

Unicité

La résine de para-tertiobutylphénol-formaldéhyde est unique en raison de la présence du groupe tertiobutyle, qui améliore sa résistance chimique et ses propriétés adhésives par rapport aux autres résines phénol-formaldéhyde. Cela la rend particulièrement adaptée aux applications exigeant une grande durabilité et des performances élevées .

Activité Biologique

4-Tert-butylphenol (4-TBP) is an organic compound widely used in industrial applications, particularly as a stabilizer and inhibitor in polymerization processes. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of 4-TBP, focusing on its toxicity, immunological effects, and metabolic pathways.

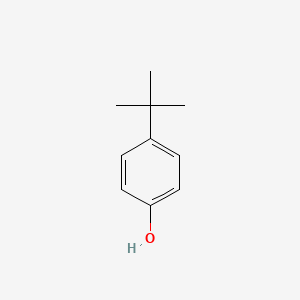

This compound is characterized by a tert-butyl group attached to a phenolic ring. Its structural formula is:

| Property | Value |

|---|---|

| Molecular Weight | 150.22 g/mol |

| Melting Point | 30-32 °C |

| Boiling Point | 200-202 °C |

| Solubility in Water | Low |

Toxicity and Environmental Impact

4-TBP has been shown to exhibit toxic effects on various aquatic organisms and mammals. Studies indicate that it interacts with estrogen receptors, suggesting potential endocrine-disrupting properties . It has been implicated in the degradation of aquatic ecosystems due to its persistence and bioaccumulation .

Vitiligo Induction

Several case studies have documented instances of contact-induced vitiligo following exposure to 4-TBP. In one notable study, a patient exhibited increased CD8+ T-cell reactivity against melanocytes exposed to 4-TBP, leading to widespread vitiligo lesions beyond the areas of primary contact. The mechanism proposed involves oxidative stress and apoptotic cell death in melanocytes, resulting in the release of melanocyte antigens that activate dendritic cells .

Immunological Responses

Research indicates that exposure to 4-TBP can provoke systemic immune responses. In vitro studies have shown that 4-TBP inhibits melanin synthesis in pigmented cells and stimulates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in autoimmune disease pathogenesis .

Metabolic Pathways

The metabolism of 4-TBP has been studied using specific bacterial strains capable of degrading this compound. For instance, Sphingobium fuliginis strain TIK-1 can utilize 4-TBP as a sole carbon source, metabolizing it through a hydroxylation process leading to the formation of 4-tert-butylcatechol. This pathway is initiated by hydroxylation followed by meta-cleavage .

Antioxidant Properties

Interestingly, some studies have suggested that related compounds, such as 2,4-di-tert-butylphenol, exhibit antioxidant properties. However, the antioxidant activity of 4-TBP itself remains less well characterized .

Key Findings from Recent Studies

- Toxicity : 4-TBP exhibits toxic effects on aquatic life and potential endocrine disruption in mammals.

- Vitiligo Cases : Documented cases show that exposure can lead to autoimmune responses resulting in vitiligo.

- Metabolic Pathways : Specific bacteria can degrade 4-TBP through established metabolic pathways.

- Immunological Effects : Increased T-cell reactivity suggests a systemic immune response upon exposure.

Propriétés

IUPAC Name |

4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQWRBYOIRBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-81-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020221 | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 158 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-54-4 | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °F (NTP, 1992), 99 °C | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-tert-Butylphenol?

A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize 4-TBP. Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as the hydroxyl group (-OH) and the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. Additionally, UV-Vis spectroscopy can be used to study the compound's light absorption characteristics. [, , ]

Q3: How does the presence of this compound impact the molecular weight properties of polycarbonate?

A3: Research suggests that 4-TBP acts as an effective end-capping agent in polycarbonate synthesis. [, ] It's been observed that increasing the concentration of 4-TBP during polymerization leads to a decrease in the average molecular weight of the resulting polycarbonate. This control over molecular weight is crucial for tailoring the material properties of polycarbonate for specific applications.

Q4: Can this compound be synthesized catalytically?

A4: Yes, this compound can be synthesized through the alkylation of phenol. Studies have demonstrated the effectiveness of various catalysts in this reaction, including chloride-aluminium(III) chloride ionic liquids. [] These ionic liquids have shown promising results, offering high conversion rates and improved reaction conditions compared to traditional Lewis acid catalysts.

Q5: What is the role of H-MCM-41 in the conversion of 2,6-di-tert-butylphenol?

A5: Research indicates that the mesoporous H-MCM-41 acts as an efficient catalyst in the conversion of 2,6-di-tert-butylphenol. [] This reaction yields various products, including 2-tert-butylphenol, 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and this compound, along with di- and tri-isobutylene. Interestingly, the reaction conditions, particularly temperature, significantly influence the product distribution.

Q6: How is this compound degraded in the environment?

A6: Studies have identified a bacterial strain, Sphingobium fuliginis OMI, capable of utilizing 4-TBP as its sole source of carbon and energy. [, ] This bacterium initiates degradation through phenolic ring hydroxylation, followed by a meta-cleavage pathway. This finding holds promise for bioremediation strategies to mitigate 4-TBP pollution in the environment.

Q7: How does the toxicity of this compound compare to 4-tert-Octylphenol in aquatic environments?

A7: Research has focused on comparing the dietary and waterborne toxicity of 4-TBP and 4-tert-Octylphenol (4-t-OP) using the benthic ostracod, Heterocypris incongruens. [] Interestingly, the study revealed that dietary exposure to 4-TBP was more toxic than aqueous exposure, while the opposite was true for 4-t-OP. This highlights the importance of considering different exposure routes when assessing the environmental risks of these alkylphenols.

Q8: How can residual monomers and polymerization regulators, including this compound, be determined in polycarbonate?

A8: High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector has been successfully employed to determine residual monomers and polymerization regulators, including 4-TBP, in polycarbonate. [] This method provides accurate quantification of these compounds, even at low concentrations, making it a valuable tool for quality control in polycarbonate production.

Q9: What analytical techniques are employed to monitor the photocatalytic degradation of this compound?

A9: Various analytical techniques are used to monitor the photocatalytic degradation of 4-TBP. These include UV-VIS spectroscopy to track changes in the absorption spectrum of the solution, indicating the degradation of 4-TBP. Additionally, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the degradation products, providing insights into the degradation pathway. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.